1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-phenyl-3-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O/c22-21(23,24)19-8-6-18(7-9-19)15-25-10-12-26(13-11-25)16-20(27)14-17-4-2-1-3-5-17/h1-9,20,27H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNIMGQUBCGGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141646 | |
| Record name | 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427381-03-0 | |
| Record name | 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427381-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 1,2-Diamine Derivatives
Piperazine synthesis often begins with 1,2-diamine precursors subjected to cyclization. For example, reacting 1,2-diaminoethane derivatives with sulfonium salts under basic conditions forms the six-membered ring. InCl3-catalyzed cyclizations, as demonstrated in pyrano[2,3-c]pyrazole syntheses, offer high efficiency (85–95% yields) under ultrasound irradiation. Adapting this method, a diamine intermediate could cyclize with a trifluoromethylphenyl-containing electrophile, such as 4-(trifluoromethyl)benzyl bromide, to yield the substituted piperazine.
Nucleophilic Aromatic Substitution
Electron-deficient aromatic systems, like nitro- or cyano-substituted arenes, facilitate nucleophilic substitution at the piperazine nitrogen. For instance, substituting a nitro group in a pyrazoline derivative with a piperazine moiety under microwave irradiation achieved 80–90% yields in related antituberculosis agents. Applying this to the target compound, 5-nitrothiophen-2-yl intermediates could be displaced by piperazine derivatives in the presence of InCl3 or similar Lewis acids.
Incorporation of the Trifluoromethylphenyl Group
Direct Alkylation of Piperazine
Introducing the 4-(trifluoromethyl)benzyl group via alkylation is a straightforward approach. Reacting piperazine with 4-(trifluoromethyl)benzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours typically affords the mono-alkylated product. Yields range from 70–85%, with excess alkylating agent required to minimize bis-alkylation.
Suzuki-Miyaura Coupling
For more complex substitution patterns, palladium-catalyzed cross-coupling between a boronic ester-functionalized piperazine and 4-(trifluoromethyl)phenyl halides offers precision. Optimized conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) achieve 75–90% yields, though this method demands pre-functionalized starting materials.
Propan-2-ol Side Chain Installation
Epoxide Ring-Opening Strategy
A key route to the propan-2-ol moiety involves epoxide intermediates. For example, styrene oxide can react with the secondary amine of the piperazine derivative in aqueous ethanol under reflux, yielding the corresponding amino alcohol. This method, adapted from pyranopyrazole syntheses, provides 65–80% yields.
Reduction of Ketone Precursors
Reducing a ketone intermediate, such as 1-phenyl-3-(piperazin-1-yl)propan-2-one, with NaBH4 or LiAlH4 in THF introduces the alcohol group. This step, critical for stereocontrol, typically proceeds in 85–95% yields, as seen in analogous pyrazoline reductions.
Integrated Synthetic Routes and Optimization
Route 1: Sequential Alkylation-Cyclization-Reduction
- Piperazine Alkylation : React piperazine with 4-(trifluoromethyl)benzyl bromide (2 eq) in acetonitrile at 80°C for 18 hours (Yield: 82%).
- Ketone Formation : Couple the alkylated piperazine with 1-phenylpropan-2-one via Mannich reaction (HCHO, HCl, 50°C, 12 hours; Yield: 75%).
- Reduction : Reduce the ketone with NaBH4 in methanol (0°C to RT, 2 hours; Yield: 90%).
Overall Yield : 55% (0.82 × 0.75 × 0.90).
Route 2: One-Pot Multi-Component Reaction
Combining piperazine, 4-(trifluoromethyl)benzyl chloride, and epichlorohydrin in a InCl3-catalyzed system under ultrasound irradiation (40°C, 20 minutes) achieves a telescoped synthesis. This green approach, inspired by pyrano[2,3-c]pyrazole protocols, delivers 68% yield with minimal purification.
Comparative Analysis of Methods
| Method | Key Steps | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential Alkylation | Alkylation, Mannich, Reduction | NaBH4, HCHO | 55 | High stereocontrol | Multi-step, moderate overall yield |
| One-Pot MCR | Simultaneous alkylation/epoxide opening | InCl3, ultrasound | 68 | Fast, energy-efficient | Requires specialized equipment |
| Suzuki Coupling | Cross-coupling, reduction | Pd(PPh3)4, K2CO3 | 60 | Precise functionalization | Expensive catalysts, air-sensitive |
Mechanistic Insights and Solvent Effects
The InCl3-catalyzed one-pot method leverages Lewis acid activation to polarize electrophiles (e.g., benzyl halides) and stabilize intermediates, as observed in pyrano[2,3-c]pyrazole syntheses. Solvent choice profoundly impacts yields: 50% aqueous ethanol enhances solubility of ionic intermediates while facilitating product crystallization. Microwave-assisted reactions, as employed in pyrazoline cyclizations, reduce reaction times from hours to minutes by enabling rapid, uniform heating.
Chemical Reactions Analysis
1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. It binds to receptors such as 5-HT1A, 5-HT1B, and 5-HT2C, functioning as an agonist or antagonist depending on the receptor . This interaction modulates the release of neurotransmitters like serotonin, influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with piperazine-containing derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and inferred pharmacological relevance:
Substituent Variations on the Piperazine Ring
- Target Compound: Piperazine Substituent: 4-{[4-(Trifluoromethyl)phenyl]methyl} (benzyl group with -CF₃). Propanol Backbone: 1-Phenyl-3-(piperazin-1-yl)propan-2-ol.
- Analog 1: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Proprietary Name: Avishot/Flivas) Piperazine Substituent: 2-Methoxyphenyl. Propanol Backbone: 3-Naphthyloxy substitution.
- Analog 2: 1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Piperazine Substituent: 4-Fluorophenyl. Propanol Backbone: 3-Chlorophenyl. Key Difference: Halogen substituents (Cl, F) may improve binding to serotonin/dopamine receptors but reduce metabolic stability compared to -CF₃ .
Functional Group Modifications
- Urea Derivatives (e.g., 1f, 1g, 11a–11o in –2): Structure: Piperazine linked to urea and thiazolyl/phenyl groups.
- Ketone vs. Alcohol Backbone: Compound 18 (): 1-Phenylpropan-2-one with piperazine. Key Difference: The ketone group reduces hydrogen-bond donor capacity, possibly lowering CNS penetration compared to the propan-2-ol group in the target compound .
Physicochemical Properties
*Calculated based on structural formula.
Research Findings and Pharmacological Implications
- Target Compound: The trifluoromethyl group likely enhances blood-brain barrier penetration compared to non-fluorinated analogs, as seen in fluorinated CNS drugs .
- Urea Derivatives : Compounds like 11d () show higher molecular weights and urea-mediated solubility, making them suitable for peripheral targets .
- Receptor Selectivity : Methoxy-substituted analogs (e.g., Analog 1) may exhibit affinity for 5-HT₁A receptors, whereas -CF₃-substituted compounds could favor dopamine D₂/D₃ receptors due to steric and electronic effects .
Biological Activity
1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₈F₃N
- Molecular Weight : 283.31 g/mol
- IUPAC Name : 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol
The compound acts primarily as a selective antagonist or modulator at various receptor sites, which may include serotonin and dopamine receptors. Its trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability and efficacy in vivo.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol. For instance, derivatives with similar structural features have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Enterococcus faecalis |
Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter systems. It exhibits potential anxiolytic and antidepressant-like effects in preclinical models. Research indicates that it may enhance serotonergic and dopaminergic signaling pathways, contributing to mood regulation .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various trifluoromethyl phenyl derivatives, the compound demonstrated significant bactericidal activity against both stationary phase cells and actively dividing cultures of Staphylococcus aureus. The results indicated a low tendency for resistance development in treated bacterial strains .
Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological profile of similar compounds revealed that those with piperazine moieties exhibited anxiolytic effects in rodent models. The study utilized behavioral assays to assess anxiety levels post-administration, showing reduced anxiety-like behavior compared to control groups .
Safety and Toxicology
While specific safety data for 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol is limited, related compounds have undergone toxicity assessments indicating low cytotoxicity to human cell lines at therapeutic concentrations . Further studies are required to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
